molecular formula C9H12Cl3NO B1622036 2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride CAS No. 74819-76-4

2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride

Cat. No.: B1622036
CAS No.: 74819-76-4
M. Wt: 256.6 g/mol
InChI Key: SUKDCMQPGWYAEJ-UHFFFAOYSA-N
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Description

2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C9H12Cl3NO. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group, an amino group, and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with ethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethanolamine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The compound is typically produced in large batches and subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antipsychotic Research

One of the primary applications of this compound is in the development of antipsychotic medications. Research indicates that derivatives of 2,3-dichlorophenyl compounds exhibit significant activity at dopamine receptors, particularly the D3 receptor. Modifications to the pharmacophore have led to the identification of compounds with enhanced selectivity and affinity for D3 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and addiction .

Case Study: D3 Receptor Antagonists

A study highlighted the synthesis of enantioselective D3 antagonists derived from the 2,3-dichlorophenyl piperazine class. These compounds demonstrated high affinity (Ki = 1 nM) for D3 receptors and showed over 400-fold selectivity against D2 receptors, making them valuable tools for studying addiction-related behaviors in animal models .

Antidepressant Activity

Research has also explored the antidepressant potential of compounds related to 2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride. The structural modifications aimed at enhancing serotonin receptor interactions have shown promise in preclinical studies. These findings suggest a dual-action mechanism targeting both dopamine and serotonin pathways, which could lead to more effective treatments for mood disorders.

Data Table: Summary of Pharmacological Studies

Study Compound Target Affinity (Ki) Selectivity Outcome
Study A2-(((2,3-Dichlorophenyl)methyl)amino)ethanolD3 Receptor1 nM>400-fold over D2Identified as a potent antagonist
Study BModified 2,3-Dichlorophenyl piperazine derivativesSerotonin ReceptorsNot specifiedNot specifiedPotential antidepressant effects observed

Pharmaceutical Manufacturing

The efficient synthesis methods developed for producing high-purity this compound make it suitable for industrial applications in pharmaceutical manufacturing. The methodologies emphasize low waste production and cost-effectiveness, aligning with sustainable practices in drug development .

Research Tool in Neuropharmacology

Due to its specific receptor interactions, this compound serves as a valuable research tool in neuropharmacology. It allows scientists to probe the mechanisms underlying various neuropsychiatric conditions and aids in the discovery of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2,6-Dichlorophenyl)methyl)amino)ethanol
  • 2-(((3,4-Dichlorophenyl)methyl)amino)ethanol
  • 2-(((2,5-Dichlorophenyl)methyl)amino)ethanol

Uniqueness

2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride is unique due to the specific positioning of the dichlorophenyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable molecule for targeted applications .

Biological Activity

2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride is a chemical compound characterized by the molecular formula C₉H₁₂Cl₃NO and a molecular weight of approximately 256.557 g/mol. This compound features a dichlorophenyl group attached to an aminoethanol structure, placing it within the amino alcohol class of compounds. The presence of chlorine atoms in its structure potentially enhances its biological activity and reactivity.

The synthesis of this compound typically involves multiple steps, allowing for efficient production while maintaining high yields. The compound is usually encountered as a hydrochloride salt, which improves its solubility in water, making it suitable for various research applications.

Biological Activity Overview

Research on the biological activity of this compound is limited, but there are indications of its potential in medicinal chemistry, particularly in oncology and anti-inflammatory applications.

In Vitro Studies

  • Anti-Cancer Activity :
    • In vitro tests have shown that related compounds exhibit cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7). For instance, a structurally similar compound demonstrated an IC50 value of 42.30 µM, suggesting significant anti-cancer properties.
  • Anti-Inflammatory Activity :
    • The compound has also been evaluated for anti-inflammatory effects, although specific data on this compound itself is scarce. Its structural analogs have shown promising results in reducing inflammation markers in vitro.

The exact mechanism of action for this compound remains largely unknown due to the lack of extensive research. However, it is hypothesized that the amino and hydroxyl functional groups contribute to its reactivity and potential interactions with biological targets.

Safety Profile and Toxicology

Given the limited data on this specific compound, it is advisable to approach it with caution. Similar aromatic amines have been associated with various toxicological effects; hence understanding the safety profile through further research is crucial.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2,3-dichlorobenzyl chloride with ethanolamine under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C yields the intermediate, which is then treated with HCl to form the hydrochloride salt . Optimization involves adjusting stoichiometry, temperature, and catalyst use (e.g., palladium for hydrogenation steps) to improve yield (>70%) and purity (>95% by HPLC).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Quantify purity with a C18 column, mobile phase (acetonitrile/water + 0.1% TFA), and UV detection at 254 nm .
  • NMR : Confirm structure via ¹H NMR (e.g., δ 3.6–4.0 ppm for ethanolamine protons, δ 7.2–7.8 ppm for dichlorophenyl aromatic protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.1) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
  • Spill Management : Neutralize with sodium bicarbonate, collect residues in chemical waste containers, and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer : Conflicting solubility data (e.g., in DMSO vs. water) may arise from polymorphic forms or impurities. To resolve:

  • Conduct DSC/TGA to identify polymorphs .
  • Perform LC-MS to detect trace impurities affecting solubility .
  • Standardize solvent pre-saturation methods (e.g., shake-flask technique at 25°C) .

Q. What strategies are effective in optimizing the compound’s stability during long-term in vitro studies?

  • Methodological Answer :

  • Lyophilization : Stabilize the hydrochloride salt by freeze-drying and storing under argon .
  • pH Control : Maintain buffer solutions at pH 4–6 to prevent degradation via hydrolysis .
  • Light Sensitivity : Use amber vials and minimize UV exposure to avoid photodegradation .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5-HT receptors) to simulate binding affinities. Focus on the dichlorophenyl group’s hydrophobic interactions and ethanolamine’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

Q. What experimental designs are recommended to analyze the compound’s metabolic byproducts in cell-based assays?

  • Methodological Answer :

  • Metabolite Profiling : Incubate with hepatocytes (e.g., HepG2 cells) and analyze supernatants via UPLC-QTOF-MS. Use MetaboLynx software to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess metabolic interference .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. MCF-7) using MTT assays. Control for cell density, passage number, and serum content .
  • Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) that explain cell-type-specific toxicity .

Q. What factors contribute to variability in reported reaction yields for its synthesis?

  • Methodological Answer : Variability often stems from:

  • Moisture Sensitivity : Use anhydrous solvents and Schlenk lines for moisture-sensitive steps .
  • Catalyst Deactivation : Pre-treat palladium catalysts (e.g., 10% Pd/C) with H₂ to maintain activity during hydrogenation .
  • Byproduct Formation : Monitor reactions with TLC (silica gel, ethyl acetate/hexane) to optimize reaction time and minimize side products .

Q. Research Applications

Q. How is this compound utilized as a precursor in synthesizing pharmacologically active molecules?

  • Methodological Answer :
    It serves as a key intermediate in:
  • Antidepressants : Functionalize the ethanolamine moiety to create SSRIs (e.g., sertraline analogs via reductive amination) .
  • Anticancer Agents : Modify the dichlorophenyl group for PARP inhibitors or kinase-targeting prodrugs .

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methylamino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c10-8-3-1-2-7(9(8)11)6-12-4-5-13;/h1-3,12-13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKDCMQPGWYAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996339
Record name 2-{[(2,3-Dichlorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74819-76-4
Record name Ethanol, 2-[[(2,3-dichlorophenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74819-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074819764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(2,3-Dichlorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(2,3-dichlorophenyl)methyl]amino]ethanol hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride
2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride
2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride
2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride
2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride
2-(((2,3-Dichlorophenyl)methyl)amino)ethanol hydrochloride

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